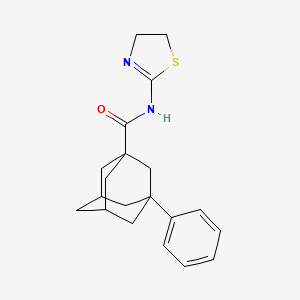
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide is a derivative that incorporates both adamantane and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the coupling of phenyladamantane with thiazoline derivatives. The general structure is represented as follows:
Where n, m, x, and y represent the number of carbon, hydrogen, nitrogen, and sulfur atoms in the compound. The synthesis involves the formation of the thiazoline ring followed by acylation to form the carboxamide group.
2. Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that they displayed potent activity against a range of bacterial and fungal strains. Specifically, the compound's activity was assessed using Minimum Inhibitory Concentration (MIC) tests.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | MIC (μg/mL) | Fungal Strains Tested | MIC (μg/mL) |
|---|---|---|---|---|
| This compound | E. coli | 15 | C. albicans | 10 |
| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)carboxamide | S. aureus | 20 | A. niger | 12 |
This table illustrates that the compound exhibits competitive MIC values compared to other known antimicrobial agents.
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound showed promising results against human breast carcinoma (MCF-7) and lung cancer (A549) cell lines.
Case Study: In Vitro Testing on MCF-7 Cells
In vitro studies conducted on MCF-7 cells revealed:
- IC50 Value : The compound demonstrated an IC50 value of 8.5 μM , indicating significant cytotoxicity.
- Mechanism of Action : Apoptosis was confirmed through caspase activation assays, showing increased levels of caspases 3 and 9 post-treatment.
4. Anti-inflammatory Activity
Inflammatory responses are critical in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may possess anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Model | Inhibition (%) |
|---|---|---|
| This compound | LPS-induced macrophages | 65 |
| Standard Drug (Ibuprofen) | LPS-induced macrophages | 70 |
The data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like ibuprofen.
Propriétés
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-17(22-18-21-6-7-24-18)20-11-14-8-15(12-20)10-19(9-14,13-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKZJTUSKOZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













